molecular formula C5H6BrFN2 B1380146 4-bromo-1-(2-fluoroethyl)-1H-pyrazole CAS No. 1049730-35-9

4-bromo-1-(2-fluoroethyl)-1H-pyrazole

Cat. No. B1380146
CAS RN: 1049730-35-9
M. Wt: 193.02 g/mol
InChI Key: HPGMZNXSPQISEJ-UHFFFAOYSA-N
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Description

4-Bromo-1-(2-fluoroethyl)-1H-pyrazole, also known as 4-Bromo-2-fluoroethylpyrazole, is a heterocyclic compound belonging to the pyrazole family. It is a colorless crystalline solid that is soluble in water, alcohol, and ether. It is used in a variety of scientific applications, including as a reagent in organic synthesis, as a catalyst in industrial processes, and as a ligand in coordination chemistry. In addition, 4-Bromo-1-(2-fluoroethyl)-1H-pyrazole has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Scientific Research Applications

Organic Synthesis and Crystal Structure Analysis

Research has demonstrated the synthesis of various pyrazole compounds through condensation reactions, highlighting the structural versatility and potential chemical utility of the pyrazole ring. For example, studies have prepared pyrazole compounds by condensing chalcones with hydrazine hydrate, revealing insights into their crystal structures and the dihedral angles between the pyrazole ring and substituted phenyl rings (Loh et al., 2013). This research underscores the pyrazole compounds' adaptability for further chemical modifications and applications in material science.

Antimicrobial Activity

Pyrazole derivatives have been synthesized and evaluated for their antimicrobial properties, indicating a potential for developing new antibacterial and antifungal agents. For instance, new pyrazole compounds were tested for in vitro antibacterial activity against various pathogens, showing comparable activity to commercially available antibiotics (Pundeer et al., 2013). These findings suggest that pyrazole derivatives could serve as templates for the design of new antimicrobial agents.

Molecular Structure and Tautomerism

Studies on 4-bromo substituted 1H-pyrazoles have explored their structure and tautomerism, providing valuable information on their chemical behavior and stability. The tautomerism of these compounds in solid states and solutions has been examined, offering insights into their structural dynamics and potential applications in chemical sensing and molecular recognition (Trofimenko et al., 2007).

properties

IUPAC Name

4-bromo-1-(2-fluoroethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrFN2/c6-5-3-8-9(4-5)2-1-7/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPGMZNXSPQISEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCF)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Sodium hydride (24.22 mg, 0.606 mmol, 60% suspension in mineral oil) was added to a solution of 4-bromo-1H-pyrazole (89 mg, 0.606 mmol) in DMF (3028 μl) at RT. After 15 min, 1-bromo-2-fluoroethane (100 mg, 0.787 mmol) was added to the mixture. After 30 min, the mixture was diluted with DMF and purified by HPLC, followed by neutralization (K2CO3), to afford the title compound as a colorless oil.
Quantity
24.22 mg
Type
reactant
Reaction Step One
Quantity
89 mg
Type
reactant
Reaction Step One
Name
Quantity
3028 μL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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